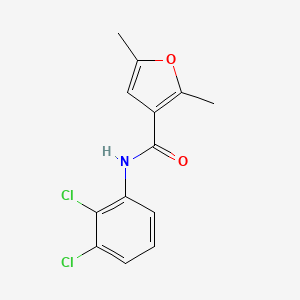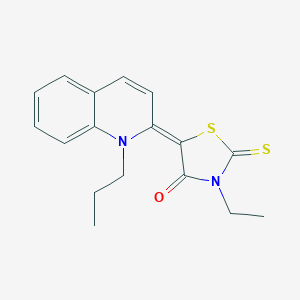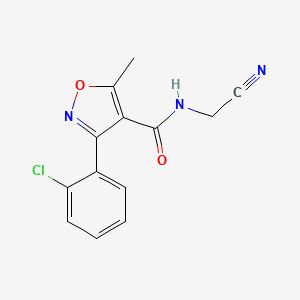![molecular formula C16H16Cl2N2O4S B4766430 N-[4-(aminosulfonyl)phenyl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B4766430.png)
N-[4-(aminosulfonyl)phenyl]-4-(2,4-dichlorophenoxy)butanamide
Descripción general
Descripción
N-[4-(aminosulfonyl)phenyl]-4-(2,4-dichlorophenoxy)butanamide, also known as NSC-743380, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of sulfonamide-based drugs and has been shown to exhibit promising pharmacological properties.
Mecanismo De Acción
N-[4-(aminosulfonyl)phenyl]-4-(2,4-dichlorophenoxy)butanamide exerts its pharmacological effects by inhibiting the activity of several enzymes, including carbonic anhydrase, histone deacetylase, and viral proteases. By inhibiting these enzymes, N-[4-(aminosulfonyl)phenyl]-4-(2,4-dichlorophenoxy)butanamide can modulate cellular processes such as cell proliferation, apoptosis, and viral replication. Furthermore, N-[4-(aminosulfonyl)phenyl]-4-(2,4-dichlorophenoxy)butanamide has been shown to activate the aryl hydrocarbon receptor, which plays a crucial role in immune regulation and cancer development.
Biochemical and physiological effects:
N-[4-(aminosulfonyl)phenyl]-4-(2,4-dichlorophenoxy)butanamide has been shown to exhibit several biochemical and physiological effects. It can modulate the expression of several genes involved in cell growth, differentiation, and survival. Furthermore, N-[4-(aminosulfonyl)phenyl]-4-(2,4-dichlorophenoxy)butanamide has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models. Additionally, this compound has been shown to inhibit the replication of several viruses, including HIV and hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(aminosulfonyl)phenyl]-4-(2,4-dichlorophenoxy)butanamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. Furthermore, N-[4-(aminosulfonyl)phenyl]-4-(2,4-dichlorophenoxy)butanamide has been extensively studied for its potential therapeutic applications, and its mechanism of action is well characterized. However, there are also some limitations to using N-[4-(aminosulfonyl)phenyl]-4-(2,4-dichlorophenoxy)butanamide in lab experiments. For example, this compound may exhibit off-target effects that could complicate data interpretation. Additionally, N-[4-(aminosulfonyl)phenyl]-4-(2,4-dichlorophenoxy)butanamide may have limited solubility in certain experimental conditions, which could affect its efficacy.
Direcciones Futuras
There are several future directions for research on N-[4-(aminosulfonyl)phenyl]-4-(2,4-dichlorophenoxy)butanamide. One potential application is in the treatment of cancer. Preclinical studies have shown that N-[4-(aminosulfonyl)phenyl]-4-(2,4-dichlorophenoxy)butanamide can inhibit the growth of cancer cells and induce apoptosis. Furthermore, this compound has been shown to sensitize cancer cells to radiation therapy. Therefore, future studies could focus on developing N-[4-(aminosulfonyl)phenyl]-4-(2,4-dichlorophenoxy)butanamide as a potential cancer therapy. Another potential application is in the treatment of viral infections. N-[4-(aminosulfonyl)phenyl]-4-(2,4-dichlorophenoxy)butanamide has been shown to inhibit the replication of several viruses, including HIV and hepatitis C virus. Therefore, future studies could focus on developing N-[4-(aminosulfonyl)phenyl]-4-(2,4-dichlorophenoxy)butanamide as a potential antiviral therapy. Finally, future studies could focus on optimizing the synthesis and formulation of N-[4-(aminosulfonyl)phenyl]-4-(2,4-dichlorophenoxy)butanamide to improve its efficacy and reduce its limitations.
Conclusion:
N-[4-(aminosulfonyl)phenyl]-4-(2,4-dichlorophenoxy)butanamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. It exhibits anti-inflammatory, anti-cancer, and anti-viral properties and has been shown to modulate several cellular processes. N-[4-(aminosulfonyl)phenyl]-4-(2,4-dichlorophenoxy)butanamide has several advantages for lab experiments, but also has some limitations. Future studies could focus on developing N-[4-(aminosulfonyl)phenyl]-4-(2,4-dichlorophenoxy)butanamide as a potential cancer or antiviral therapy, as well as optimizing its synthesis and formulation.
Aplicaciones Científicas De Investigación
N-[4-(aminosulfonyl)phenyl]-4-(2,4-dichlorophenoxy)butanamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. In preclinical studies, N-[4-(aminosulfonyl)phenyl]-4-(2,4-dichlorophenoxy)butanamide has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Furthermore, this compound has been shown to inhibit the replication of several viruses, including HIV and hepatitis C virus.
Propiedades
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-(4-sulfamoylphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O4S/c17-11-3-8-15(14(18)10-11)24-9-1-2-16(21)20-12-4-6-13(7-5-12)25(19,22)23/h3-8,10H,1-2,9H2,(H,20,21)(H2,19,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEHSSMLQGKAFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dichlorophenoxy)-N-(4-sulfamoylphenyl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-furylmethyl)-4-[(6-methylpyrimidin-4-yl)amino]benzenesulfonamide](/img/structure/B4766347.png)
![1-(4-{[4-cyclohexyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-thienyl)ethanone](/img/structure/B4766365.png)
![2-({4-allyl-5-[(2,6-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4766372.png)
![4-(benzylsulfonyl)benzyl 4-oxo-4-{[2-(trifluoromethyl)phenyl]amino}butanoate](/img/structure/B4766375.png)
![N-methyl-N-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}methanesulfonamide](/img/structure/B4766380.png)


![6-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4766404.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[5-cyclopropyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4766411.png)
![3-chloro-N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4766415.png)



![2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-(2-chlorophenyl)hydrazinecarbothioamide](/img/structure/B4766457.png)